N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide
Overview
Description
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a pyridine ring connected via a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigated for its antimicrobial properties and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide
- N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-methylpyridine-4-carbohydrazide
Comparison: N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide stands out due to its unique combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-14-3-1-2-13(16(14)19)15-5-4-12(24-15)10-21-22-17(23)11-6-8-20-9-7-11/h1-10H,(H,22,23)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQWDYUDPYNLA-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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